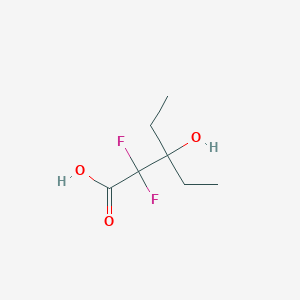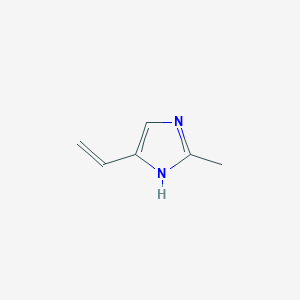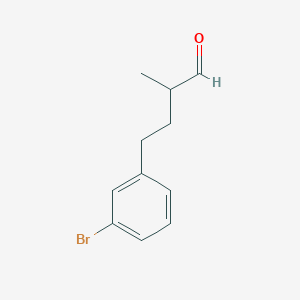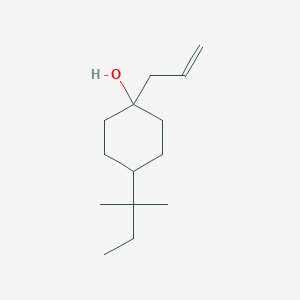
3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid is an organic compound with the molecular formula C7H12F2O3. It is characterized by the presence of both hydroxyl and difluoromethyl groups, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid typically involves the reaction of ethyl 2,2-difluoro-3-hydroxybutanoate with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethyl-2,2-difluoropentanoic acid.
Reduction: Formation of 3-ethyl-2,2-difluoropentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxypentanoic acid: Similar structure but lacks the ethyl group.
3-Ethyl-2,2-difluoro-3-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid is unique due to the presence of both the ethyl and difluoromethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H12F2O3 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
3-ethyl-2,2-difluoro-3-hydroxypentanoic acid |
InChI |
InChI=1S/C7H12F2O3/c1-3-6(12,4-2)7(8,9)5(10)11/h12H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
IIQPZOQRDNTDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)










![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
